molecular formula C13H14N2O2S3 B2671452 3-[(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde CAS No. 1356723-27-7

3-[(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde

Cat. No. B2671452
CAS RN: 1356723-27-7
M. Wt: 326.45
InChI Key: QSPVDEZKBOQTER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . The yield of similar compounds was reported to be around 58% .


Molecular Structure Analysis

The molecular structure of similar compounds was established using different physicochemical and analytical means such as 1H-NMR, FTIR, mass spectra, and elemental analyses .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 2-amino 1,3,4 oxadiazole/thiadiazole conjugates with substituted aldehydes to produce Schiff’s bases (intermediates). These intermediates are then reacted with chloroacetylchloride in the presence of triethylamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a melting point of 174–176°C and a molecular weight of 448 . The IR (KBr) values were reported as 3348, 3313, 3055, 2980, 1688, 1624, 1608 cm−1 .

Scientific Research Applications

Anticancer Potential

This compound has been investigated for its antiproliferative activity. Notably, analogues D-1, D-6, D-15, and D-16 demonstrated comparable efficacy (within the IC50 range of 1 to 7 μM) when compared to the reference drug doxorubicin (IC50 = 0.5 μM) . Further studies could explore its mechanism of action and potential as a targeted therapy.

Antimicrobial Activity

Several derivatives of this compound exhibited potent antimicrobial activity against selective strains of bacteria and fungi. Notable examples include molecules D-2, D-4, D-6, D-19, and D-20, with MIC ranges of 3.58 to 8.74 µM . Investigating their mode of action and potential synergies with existing antibiotics could be valuable.

Antioxidant Properties

The antioxidant evaluation using the DPPH assay revealed that analogue D-16 was the most potent derivative (IC50 = 22.3 µM) compared to the positive control, ascorbic acid (IC50 = 111.6 µM) . Understanding its free radical scavenging mechanism and exploring its potential in oxidative stress-related conditions could be worthwhile.

Anti-Tubercular Activity (In-Silico Study)

A related compound, 2-(3,4-dimethoxyphenyl)-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one, exhibited promising anti-tubercular activity against Mycobacterium tuberculosis H37Rv (MIC of 1.6 μg/ml) . Further experimental validation and mechanistic studies are warranted.

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds containing the 1,3,4-thiadiazole moiety have been found to disrupt processes related to DNA replication. This allows them to inhibit the replication of both bacterial and cancer cells .

properties

IUPAC Name

3-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S3/c1-3-18-12-14-15-13(20-12)19-8-10-6-9(7-16)4-5-11(10)17-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPVDEZKBOQTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)SCC2=C(C=CC(=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde

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